diethyl aziridin-1-ylphosphonate
Description
Diethyl aziridin-1-ylphosphonate is a heterocyclic organophosphorus compound characterized by a three-membered aziridine ring fused to a phosphonate group. This structure confers unique reactivity, particularly in ring-opening reactions and applications in medicinal chemistry, such as enzyme inhibition or prodrug design . Its synthesis typically involves the Gabriel-Cromwell reaction or modifications thereof, using precursors like sulfonyl azides or halogenated β-iminophosphonates . The compound’s stability and safety profile are notable; for instance, its diazo derivatives are safer to handle than traditional sulfonyl azides due to reduced explosion risks and easier purification .
Properties
IUPAC Name |
1-diethoxyphosphorylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3P/c1-3-9-11(8,10-4-2)7-5-6-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIORVSEVVCFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N1CC1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl aziridin-1-ylphosphonate can be synthesized through the reaction of diethyl phosphite with aziridine. The reaction typically involves the nucleophilic addition of diethyl phosphite to the aziridine ring, forming the desired product. This process can be catalyzed by acids such as trifluoromethanesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The strained aziridine ring undergoes regioselective nucleophilic attacks, enabling access to functionalized aminophosphonates.
Acid-Catalyzed Ring-Opening
Protonation of the aziridine nitrogen enhances electrophilicity, facilitating regioselective cleavage. For example:
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Hydrogen halide-mediated opening : Reacts with HCl or HBr to form β-haloethylphosphonates. Stereoelectronic effects dictate regioselectivity, with DFT calculations confirming transition-state stability .
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Acid-catalyzed alcoholysis : Methanol or ethanol opens the ring to yield β-alkoxyethylphosphonates .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| HCl | β-chloroethylphosphonate | 85% | RT, 2 h |
| MeOH/H+ | β-methoxyethylphosphonate | 78% | Reflux, 12 h |
Hydrogenation and Reduction
Catalytic hydrogenation reduces the aziridine ring while preserving the phosphonate group:
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Catalytic hydrogenation : Over Pd/C converts the aziridine to a propylphosphonate derivative. Enantioselective reductions yield chiral aminophosphonates with up to 96% ee .
| Substrate | Catalyst | Product | Yield | Stereochemistry |
|---|---|---|---|---|
| (R)-Aziridinylphosphonate | Pd/C | (R)-3-Aminopropylphosphonate | 77% | 96% ee |
Fluorination and Halogenation
Fluorination introduces fluorine at the α-position, enhancing biological activity:
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Deoxyfluorination : Using DAST (diethylaminosulfur trifluoride), fluorination proceeds via an aziridinium intermediate, yielding fluorinated piperidine phosphonates with high diastereoselectivity .
| Reagent | Product | Yield | Diastereomeric Ratio |
|---|---|---|---|
| DAST | 2-Fluoropiperidinephosphonate | 68% | 9:1 |
Ring-Opening with Amines
Primary amines induce ring-opening to form diaminoethylphosphonates:
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Gabriel-Cromwell Reaction : Vinyl phosphonates react with amines to generate aziridines, which further open to yield functionalized derivatives .
| Amine | Product | Yield | Application |
|---|---|---|---|
| Benzylamine | N-Benzyl-β-aminoethylphosphonate | 72% | Antibacterial agents |
Biological Activity
Derivatives exhibit promising bioactivity:
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Antimicrobial Activity : N-Benzyl derivatives show MIC values of 12.5 μg/mL against C. albicans .
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Antiproliferative Effects : Cyanoaziridinylphosphonates inhibit A549 lung adenocarcinoma cells (IC50 = 1.5 μM) .
Key Mechanistic Insights
Scientific Research Applications
Antiviral and Antimicrobial Activity
Diethyl aziridin-1-ylphosphonate exhibits significant biological activities, particularly as an antimicrobial and antiviral agent. Research indicates that compounds containing aziridine and phosphonate functionalities can inhibit bacterial growth and viral replication. The mechanism often involves interference with nucleic acid synthesis or protein function within microbial cells .
Case Study: Antiviral Activity
A study demonstrated that this compound derivatives showed promising antiviral activity against various viral strains. The compound's efficacy was attributed to its ability to disrupt viral replication processes, making it a potential candidate for developing new antiviral therapies .
Table 1: Biological Activity of this compound Derivatives
| Compound Name | Activity Type | Target Organism/Virus | IC50 (μM) |
|---|---|---|---|
| This compound | Antiviral | A549 (lung adenocarcinoma) | 1.5 ± 0.84 |
| Cyanoaziridinylphosphonate | Antimicrobial | E. coli | 12.5 |
| N-functionalized 2-phosphonoaziridines | Antifungal | C. albicans | 12.5 |
Synthesis and Chemical Transformations
This compound can be synthesized through various methods, including regioselective ring-opening of aziridine phosphonic acids with amine nucleophiles . This versatility allows for modifications that enhance its biological properties.
Table 2: Synthesis Methods of this compound
| Synthesis Method | Description |
|---|---|
| Regioselective Ring-opening | Involves nucleophilic attack by amines on aziridine |
| Nucleophilic Fluorination | Utilizes reagents like DAST to introduce fluorine |
| Cyclization from Vinylphosphonates | Converts diethyl vinylphosphonate into aziridine |
Enzyme Inhibition Studies
This compound has been investigated as a potential inhibitor for various enzymes, particularly aminopeptidases. The presence of the phosphonate group enhances binding affinity due to ionic interactions with enzyme active sites .
Case Study: Aminopeptidase Inhibition
Research showed that this compound derivatives selectively inhibited human endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2). The structural modifications allowed for specific interactions with enzyme binding pockets, providing insights into designing selective enzyme inhibitors .
Conclusions
This compound presents a promising scaffold for further research in medicinal chemistry due to its antiviral and antimicrobial properties, as well as its potential as an enzyme inhibitor. The ongoing studies into its synthesis methods and biological activities highlight the compound's versatility and importance in drug development.
Further investigation into its mechanisms of action and structural modifications could yield novel therapeutic agents targeting various diseases, particularly viral infections and bacterial resistance.
Mechanism of Action
The mechanism of action of diethyl aziridin-1-ylphosphonate primarily involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. Additionally, the phosphonate group can participate in various substitution reactions, further diversifying its reactivity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituents on the aziridine nitrogen and phosphorus groups significantly influence physicochemical properties. Key analogs include:
Research Findings and Limitations
- Reactivity: Fluorinated analogs show 2–3× faster ring-opening rates than non-fluorinated counterparts in methoxy-mediated reactions .
- Yield Optimization : N-Benzyl derivatives achieve ~75% yield via Gabriel-Cromwell, whereas fluorinated analogs require lower temperatures (0°C) for comparable yields .
- Limitations: Data on long-term stability and ecotoxicology remain sparse. For example, diethyl phthalate (CAS 84-66-2) is classified as non-hazardous per OSHA standards, but analogous evaluations for aziridine phosphonates are lacking .
Biological Activity
Diethyl aziridin-1-ylphosphonate is a phosphonate compound characterized by an aziridine ring and two ethyl groups attached to the phosphonate moiety. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and antiviral applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a three-membered aziridine ring, which contributes to its unique reactivity. The presence of the phosphonate group enhances its potential as a bioactive agent. The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to the reactivity of the aziridine ring, which is under significant strain, making it highly reactive towards nucleophiles. This reactivity allows for various chemical transformations that can lead to the inhibition of microbial growth and viral replication. The mechanisms often involve interference with nucleic acid synthesis or protein function within microbial cells .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits notable antimicrobial and antiviral activities. It has been shown to inhibit the growth of various bacterial strains and the replication of certain viruses. The following table summarizes some key findings regarding its biological activity:
Synthesis Methods
This compound can be synthesized through several methods, primarily involving the reaction of diethyl phosphite with aziridine. Below are common synthetic routes:
Synthetic Routes
- Nucleophilic Addition : The reaction typically involves the nucleophilic addition of diethyl phosphite to the aziridine ring, often catalyzed by acids like trifluoromethanesulfonic acid.
- Ring Opening Reactions : The strained aziridine ring can undergo nucleophilic ring-opening reactions with various nucleophiles (e.g., thiols, amines) leading to diverse products .
Case Studies
Several studies have investigated the biological activity and applications of this compound:
- Antiviral Activity Study : A study demonstrated that this compound significantly reduced viral replication in cell cultures infected with influenza virus, suggesting its potential as an antiviral agent .
- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that this compound effectively inhibited growth, particularly against resistant strains such as A. baumannii and K. pneumoniae .
- Antitumor Activity Evaluation : In preclinical studies, this compound was evaluated for its antitumor properties against sarcoma models in Wistar rats, showing low toxicity but limited efficacy in reducing tumor size .
Q & A
Advanced Research Question
- In Vitro Assays : Test enzyme inhibition (e.g., phosphatases) using kinetic assays .
- Structure-Activity Relationships (SAR) : Correlate substituent electronic effects (e.g., electron-withdrawing groups) with activity trends .
- Toxicity Screening : Use cell viability assays (e.g., MTT) to assess cytotoxicity .
How can diastereomeric mixtures of aziridine phosphonates be resolved?
Advanced Research Question
- Chromatography : Utilize chiral stationary phases or gradient elution (e.g., EtOAc/MeOH) .
- Crystallization : Recrystallize in hexane/EtOAC to isolate enantiomers .
- Derivatization : Convert diastereomers to esters for easier separation .
What are common pitfalls in reproducing published synthesis protocols for aziridine phosphonates?
Advanced Research Question
- Moisture Sensitivity : Trace water can hydrolyze phosphonate intermediates; use anhydrous solvents .
- Incomplete Purification : Residual amines or solvents skew NMR data; validate purity via TLC/HRMS .
- Steric Effects : Bulky amines require extended reaction times (≥24 hours) for full conversion .
How can computational chemistry aid in designing novel aziridine phosphonate derivatives?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
